N-methyltyraminium
Description
Historical Context in Chemical and Biological Investigations
The journey of N-methyltyraminium in scientific literature is intrinsically linked to its corresponding neutral molecule, N-methyltyramine. The initial isolation of N-methyltyramine from germinating barley roots in 1950 by Kirkwood and Marion marked a significant starting point. wikipedia.org Subsequent research has identified N-methyltyramine and, by extension, its protonated form, this compound, in a variety of plant species, including those of the Citrus genus. wikipedia.orgplantaedb.com Early investigations primarily focused on the chemical characterization and synthesis of these compounds. For instance, various synthetic routes for N-methyltyramine have been developed over the years. wikipedia.org Biological studies soon followed, revealing its role as a pressor agent, a substance that raises blood pressure. wikipedia.org
Academic Significance as a Naturally Occurring Biogenic Amine and Phenethylamine (B48288) Alkaloid
This compound holds considerable academic significance due to its classification as both a biogenic amine and a phenethylamine alkaloid. Biogenic amines are organic nitrogenous compounds that are formed by the decarboxylation of amino acids and play crucial roles in various physiological processes in plants, animals, and microorganisms. nih.govlcms.cznih.gov As the conjugate acid of N-methyltyramine, this compound is the predominant species at physiological pH. nih.gov
Its structural backbone is that of phenethylamine, a class of compounds known for their psychoactive and stimulant effects. nih.govnih.gov Phenethylamine alkaloids are a diverse group of natural products with a wide range of pharmacological activities. nih.gov The biosynthesis of this compound proceeds via the N-methylation of tyramine (B21549), a well-known biogenic amine. wikipedia.orgwikipedia.org This biosynthetic relationship underscores the intricate metabolic pathways that produce such compounds in nature.
Interdisciplinary Research Landscape and Unexplored Scientific Avenues
The study of this compound inherently bridges multiple scientific disciplines. Its presence in food sources, such as beer, has prompted research in food chemistry and toxicology. wikipedia.orgnih.govnih.gov In the realm of pharmacology, its interaction with trace amine-associated receptors (TAARs) and its effects on gastric secretion have been areas of active investigation. wikipedia.org
Despite the existing body of research, numerous scientific avenues concerning this compound remain unexplored. The full extent of its distribution in the plant kingdom is yet to be comprehensively mapped. While its role as a human metabolite is recognized, the precise details of its metabolic fate and potential physiological or pathophysiological functions are not fully understood. nih.gov Furthermore, its ecological role in plant-herbivore or plant-microbe interactions presents a fertile ground for future research. The integration of knowledge and methodologies from fields such as metabolomics, transcriptomics, and computational modeling will be crucial in unraveling the multifaceted nature of this intriguing compound. mdpi.comnordforsk.orgmdpi.comuhasselt.belancs.ac.uk
Structure
3D Structure
Properties
Molecular Formula |
C9H14NO+ |
|---|---|
Molecular Weight |
152.21 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-methylazanium |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3/p+1 |
InChI Key |
AXVZFRBSCNEKPQ-UHFFFAOYSA-O |
SMILES |
C[NH2+]CCC1=CC=C(C=C1)O |
Canonical SMILES |
C[NH2+]CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution
Distribution in Plantae
N-methyltyraminium, often discussed in conjunction with its precursor N-methyltyramine, is widely distributed throughout the plant kingdom. Its presence has been identified in a variety of plant families and species, with concentrations varying significantly between different parts of the plant and throughout its life cycle.
Identification in Specific Plant Families and Species
The presence of this compound and its precursor has been documented in several plant families. Notably, it was first isolated from germinating barley roots (Hordeum vulgare) in 1950. nih.gov Since then, research has identified this compound in various other species.
For instance, significant levels of N-methyltyramine have been found in the leaves of Acacia species, such as A. rigidula and A. berlandieri. nih.gov The compound is also present in bitter orange (Citrus aurantium). nih.gov The biosynthesis of this compound in plants occurs through the N-methylation of tyramine (B21549), a reaction catalyzed by the enzyme tyramine N-methyltransferase. nih.gov
Table 1: Identification of N-methyltyramine in Various Plant Species
| Plant Family | Species | Common Name | Reference |
| Poaceae | Hordeum vulgare | Barley | nih.gov |
| Fabaceae | Acacia rigidula | Blackbrush Acacia | nih.gov |
| Fabaceae | Acacia berlandieri | Guajillo Acacia | nih.govredalyc.org |
| Fabaceae | Acacia schweinfurthii | nih.gov | |
| Rutaceae | Citrus aurantium | Bitter Orange | nih.gov |
| Fabaceae | Senegalia berlandieri | redalyc.org | |
| Fabaceae | Senegalia roemeriana | redalyc.org |
Differential Accumulation Across Plant Organs and Developmental Stages
The concentration of this compound and its precursor, N-methyltyramine, is not uniform throughout the plant. Studies on barley have shown a significant variation in its accumulation across different organs and developmental stages. nih.gov
Initial research on germinating barley found a substantial amount of N-methyltyramine in the roots after ten days of growth. nih.gov Further studies on barley malt (B15192052) production revealed that the concentration of N-methyltyramine increases during the malting process. Raw barley contains a mean concentration of approximately 5 µg/g. This increases to about 21 µg/g in green malts (germinated barley) and further to around 27 µg/g in kilned malts. nih.gov The highest concentrations are found in the roots of the malt, with green malt roots containing about 1530 µg/g and kilned malt roots containing approximately 1960 µg/g. nih.gov In Acacia species, the leaves contain high concentrations of N-methyltyramine, while in Acacia schweinfurthii, the seeds are a significant source. nih.gov An extract from the ripe fruit of Citrus aurantium has also been shown to contain N-methyltyramine. nih.gov
Table 2: Differential Accumulation of N-methyltyramine in Plant Organs and Developmental Stages
| Plant Species | Plant Organ/Stage | Concentration (µg/g) | Reference |
| Hordeum vulgare (Barley) | Raw Barley | ~ 5 | nih.gov |
| Hordeum vulgare (Barley) | Green Malts | ~ 21 | nih.gov |
| Hordeum vulgare (Barley) | Kilned Malts | ~ 27 | nih.gov |
| Hordeum vulgare (Barley) | Green Malt Roots | ~ 1530 | nih.gov |
| Hordeum vulgare (Barley) | Kilned Malt Roots | ~ 1960 | nih.gov |
| Acacia rigidula | Leaves | 240-1240 | nih.gov |
| Acacia berlandieri | Leaves | 190-750 | nih.gov |
| Acacia schweinfurthii | Seeds | 440 | nih.gov |
| Citrus aurantium | Ripe Fruit Extract | ~ 180 | nih.gov |
Presence in Animal Systems (Non-Human Models)
This compound and its related compounds are also found in animal systems, where they play roles in physiological processes.
Status as a Trace Amine in Vertebrate Physiology
In vertebrates, N-methyltyramine is considered a trace amine. nih.gov Trace amines are a group of endogenous compounds structurally related to classical biogenic amine neurotransmitters like dopamine (B1211576) and serotonin, but they are present at much lower concentrations in tissues. cdnsciencepub.com The biosynthesis of N-methyltyramine in humans involves the N-methylation of tyramine by the enzyme phenylethanolamine N-methyltransferase. nih.gov Trace amines, including N-methyltyramine, are known to interact with specific G protein-coupled receptors called trace amine-associated receptors (TAARs). cdnsciencepub.com While the precise physiological roles of N-methyltyramine are still being fully elucidated, its presence as a trace amine suggests it may function as a neuromodulator or neurotransmitter, influencing various physiological processes. cdnsciencepub.com
Occurrence and Structural Variations in Invertebrate-Derived Compounds (e.g., Marine Sponge Metabolites)
Marine invertebrates, particularly sponges, are a rich source of diverse and often structurally unique secondary metabolites. biomolther.org While direct isolation of this compound from marine sponges is not widely reported, structurally related bromotyrosine derivatives are common. redalyc.orgmdpi.com For instance, the marine sponge Verongula rigida produces 3,5-dibromo-N,N,N,O-tetramethyltyraminium, a brominated analog of N,N,N-trimethyltyraminium (candicine). redalyc.org Another related compound, N,N-dimethyldibromotyramine, has been isolated from the Polynesian sponge Suberea ianthelliformis. mdpi.com These compounds are part of a larger class of bromotyrosine alkaloids that exhibit a wide range of biological activities. redalyc.orgmdpi.com The structural variations often involve bromination of the phenolic ring and different degrees of N-methylation. redalyc.orgmdpi.com These compounds are believed to play a role in the chemical defense of the sponges. unimore.it
Microbial Production and Influence on Environmental Ecosystems
Microorganisms are known to produce a vast array of secondary metabolites, including alkaloids and amines. The microbial production of tyramine, the precursor to N-methyltyramine, is well-established. cdnsciencepub.com Various bacteria possess tyrosine decarboxylase, the enzyme that converts tyrosine to tyramine. wikipedia.org The subsequent N-methylation to form N-methyltyramine and hordenine (B123053) has been demonstrated in sprouting barley and is catalyzed by tyramine N-methyltransferase. cdnsciencepub.com
While direct evidence for the widespread microbial production of this compound in the environment is still emerging, the foundational enzymatic steps are present in the microbial world. For example, the Antarctic strain Microbispora aerata has been shown to produce tyramine alkaloids. tandfonline.com The gut microbiota can metabolize dietary methylamines, such as choline, to produce trimethylamine (B31210) (TMA), which is then converted in the host to trimethylamine N-oxide (TMAO). nih.govnih.gov This demonstrates the capacity of microbial communities to perform key transformations of amine compounds.
Biosynthetic and Metabolic Pathways
Endogenous Biosynthesis in Biological Systems
The primary route for the formation of N-methyltyraminium involves the direct methylation of its precursor, tyramine (B21549). However, alternative pathways have also been identified.
Enzymatic N-Methylation of Tyramine
The principal biosynthetic pathway for N-methyltyramine is the enzymatic N-methylation of tyramine. nih.gov This reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the nitrogen atom of the tyramine molecule. This process is catalyzed by specific N-methyltransferase enzymes, which differ between vertebrates and plants. nih.gov
Characterization of Phenylethanolamine N-Methyltransferase (PNMT) Activity in Vertebrates
In humans and other vertebrates, N-methyltyramine is produced from tyramine by the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.govnih.gov PNMT is primarily located in the adrenal medulla, where its main function is to catalyze the conversion of norepinephrine (B1679862) to epinephrine (B1671497). nih.gov However, PNMT also acts on other substrates, including tyramine. nih.govfrontiersin.org The enzyme facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amine of tyramine, yielding N-methyltyramine. nih.gov While it is a recognized pathway, the conversion of tyramine to N-methyltyramine is considered a part of PNMT's broader role in the biosynthesis of N-methylated trace amines. nih.gov
Investigation of Tyramine N-Methyltransferase Function in Plants
In the plant kingdom, a more specific enzyme, tyramine N-methyltransferase (T-NMT), is responsible for the synthesis of N-methyltyramine. nih.govpsu.edu This enzyme also utilizes S-adenosyl-L-methionine as the methyl donor to convert tyramine into N-methyltyramine. psu.educdnsciencepub.com The systematic name for this enzyme class is S-adenosyl-L-methionine:tyramine N-methyltransferase. psu.edu Research has identified this enzymatic activity in various plants, including germinating barley (Hordeum vulgare), where it is a key step in the biosynthesis of hordenine (B123053). researchgate.net Studies on Citrus plants also support the presence of specific methyltransferases that sequentially methylate tyramine, leading to N-methyltyramine and its derivatives as part of a defense mechanism against biotic stress. frontiersin.orgscribd.com
| Enzyme | Organism Type | Substrates | Products | Primary Function Context |
| Phenylethanolamine N-methyltransferase (PNMT) | Vertebrates | Tyramine, S-adenosyl-L-methionine | N-methyltyramine, S-adenosyl-L-homocysteine | Epinephrine synthesis, trace amine metabolism nih.gov |
| Tyramine N-methyltransferase (T-NMT) | Plants | Tyramine, S-adenosyl-L-methionine | N-methyltyramine, S-adenosyl-L-homocysteine | Alkaloid biosynthesis (e.g., hordenine) cdnsciencepub.comresearchgate.net |
Metabolic Transformations and Fate (In Vitro and Non-Human Models)
Once formed, this compound undergoes further metabolic transformations. Studies in non-human models and in vitro systems have begun to elucidate these pathways, which primarily involve Phase I biotransformations.
Elucidation of Phase I Biotransformations (e.g., N-dealkylation, O-demethylenation)
Phase I biotransformations of N-methyltyramine primarily involve enzymatic modifications that alter its structure. Research indicates that N-methyltyramine is metabolized extremely rapidly in vivo. nih.gov Studies in rats have shown that while it is well-absorbed in the small intestine, it undergoes significant first-pass metabolism in the liver. cdnsciencepub.comresearchgate.net
Key metabolic reactions include:
N-dealkylation: This process involves the removal of the N-methyl group. Research in germinating barley has demonstrated that the methylation process is partially reversible, with hordenine (N,N-dimethyltyramine) being demethylated to N-methyltyramine, which can be further demethylated back to tyramine. researchgate.netgoogle.com This indicates a clear N-dealkylation pathway in plants. In chemical synthesis, the N-dealkylation of tertiary amines like hordenine to produce secondary amines such as N-methyltyramine is a well-established process.
Further Biotransformation: In non-human models, N-methyltyramine can serve as a substrate for further enzymatic reactions. A study in mice demonstrated a biotransformation pathway where N-methyltyramine is converted to epinephrine through a series of enzymatic steps, likely involving hydroxylation and further methylation. nih.govscribd.com It also acts as a competitive substrate for monoamine oxidases (MAO), which are key enzymes in the metabolism of phenethylamines. nih.gov
There is no evidence for O-demethylenation as a metabolic pathway for this compound, as the compound contains a phenolic hydroxyl group rather than a methylenedioxy bridge.
| Transformation | Description | Enzymes/Processes Involved | Model System |
| Hepatic Metabolism | Significant first-pass metabolism after absorption. | Liver enzymes | Rats cdnsciencepub.comresearchgate.net |
| N-dealkylation | Removal of the methyl group from the nitrogen atom, converting N-methyltyramine to tyramine. | Reversible methylation enzymes | Barley researchgate.netgoogle.com |
| Oxidation | Acts as a substrate for oxidative enzymes. | Monoamine Oxidases (MAO) | In vitro nih.gov |
| Biotransformation to Epinephrine | Converted through a multi-step enzymatic process. | Serial synthases (e.g., hydroxylases, methyltransferases) | Mice nih.govscribd.com |
Characterization of Phase II Biotransformations (e.g., methylation, sulfonation, glucuronidation)
Phase II biotransformation reactions are conjugation processes that chemically modify compounds to make them more water-soluble and easier to excrete. nih.gov For this compound, which possesses a hydroxyl group, the primary Phase II biotransformations are sulfonation and glucuronidation. nih.govnih.gov These reactions are crucial for the detoxification and elimination of both endogenous molecules and xenobiotics. nih.govnih.gov
Methylation: While methylation is a key step in the biosynthesis of this compound from its precursors, it also functions as a Phase II metabolic pathway for various compounds. longdom.orgnih.gov Methyltransferase enzymes catalyze the addition of a methyl group, which can alter the compound's biological activity. longdom.org In the context of daphnetin (B354214) metabolism, methylation, catalyzed by soluble COMT, was found to be a significant clearance pathway in human liver S9 fractions. nih.gov
Sulfonation: This process involves the transfer of a sulfonate group to the this compound molecule, a reaction catalyzed by sulfotransferase (SULT) enzymes. longdom.orgupol.cz This conjugation significantly increases the polarity of the molecule, facilitating its removal from the body. longdom.org Sulfonation is a dominant pathway for the metabolism of phenols and is particularly important at lower substrate concentrations. nih.govnih.gov
Glucuronidation: This is one of the most common Phase II reactions, involving the conjugation of glucuronic acid to the substrate. nih.govlongdom.org The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz Glucuronidation dramatically increases the water solubility of compounds like this compound, preparing them for renal or biliary excretion. longdom.org This pathway is generally a high-capacity system, becoming more prominent at higher substrate concentrations. nih.gov
Metabolic studies of related compounds, such as daphnetin, have shown the formation of multiple conjugates, including glucuronides, sulfates, and methylated products, highlighting the interplay of these pathways. nih.gov
Identification of Enzymatic Systems Implicated in Biotransformation (e.g., Cytochrome P450 enzymes, COMT, SULT, UGT, Flavin-containing Monooxygenases)
The metabolic conversion of this compound and similar compounds involves a variety of enzymatic systems primarily located in the liver, but also present in other tissues like the intestine and kidneys. nih.gov
Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is central to Phase I metabolism, often preparing compounds for Phase II conjugation by introducing or exposing functional groups. nih.govwikipedia.org While direct evidence for specific CYP involvement in this compound metabolism is not extensively detailed, CYPs are known to be involved in the N-demethylation and O-demethylation of various molecules. nih.govnih.govwikipedia.org For instance, CYP3A4 and CYP2C9 are involved in the N-demethylation of sildenafil, and CYP2D6 mediates the O-demethylation of dihydrocodeine. nih.govnih.gov Induction of these enzymes can lead to significant drug-drug interactions. evotec.com
Catechol-O-methyltransferase (COMT): COMT is a key enzyme in the methylation of catechols. upol.cz While this compound itself is not a catechol, its precursors could be. Studies on daphnetin have identified soluble COMT as the primary enzyme responsible for its 8-O-methylation in human liver preparations. nih.gov
Sulfotransferases (SULTs): These cytosolic enzymes are responsible for sulfonation. upol.cz Several isoforms exist, with varying substrate specificities. nih.gov For example, SULT1A1, -1A2, and -1A3 have been identified as the major isoforms involved in daphnetin sulfonation. nih.gov
UDP-glucuronosyltransferases (UGTs): UGTs are a major family of Phase II enzymes responsible for glucuronidation. nih.gov They are located in the endoplasmic reticulum and are divided into families, with UGT1 and UGT2 being the most important for drug metabolism. nih.govwashington.edu Specific isoforms like UGT1A9 are known to metabolize bulky phenols. nih.gov
Flavin-containing Monooxygenases (FMOs): FMOs are involved in the N-oxidation of tertiary amines. mdpi.com While their specific role in this compound metabolism is not fully elucidated, it is a plausible pathway given the structure of the compound.
The table below summarizes the key enzymatic systems and their roles.
| Enzymatic System | Primary Function in Metabolism | Cellular Location | Example Substrates/Pathways |
| Cytochrome P450 (CYP) enzymes | Phase I oxidation, hydroxylation, dealkylation nih.govwikipedia.org | Endoplasmic Reticulum nih.gov | Sildenafil N-demethylation (CYP3A4, CYP2C9) nih.gov |
| Catechol-O-methyltransferase (COMT) | Phase II methylation of catechols upol.cz | Cytosol upol.cz | Daphnetin 8-O-methylation nih.gov |
| Sulfotransferases (SULTs) | Phase II sulfonation upol.cz | Cytosol upol.cz | Daphnetin sulfonation (SULT1A1, -1A2, -1A3) nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Phase II glucuronidation upol.cz | Endoplasmic Reticulum washington.edu | Morphine, Paracetamol longdom.org |
| Flavin-containing Monooxygenases (FMOs) | Phase I N-oxidation of tertiary amines mdpi.com | Endoplasmic Reticulum | Clozapine, Mianserin mdpi.com |
Analysis of Elimination Kinetics in Biological Systems
The elimination of a drug or compound from the body can be described by different kinetic models, primarily zero-order and first-order kinetics. nih.gov
First-order kinetics describes a process where the rate of elimination is directly proportional to the drug concentration. unil.chderangedphysiology.com This means a constant fraction of the drug is eliminated per unit of time. Most drugs at therapeutic concentrations follow first-order kinetics. unil.ch
Zero-order kinetics occurs when the elimination rate is constant, regardless of the drug concentration. nih.govditki.com This typically happens when the metabolic pathway responsible for elimination becomes saturated. derangedphysiology.com
For compounds like this compound that are efficiently metabolized by Phase II enzymes, elimination is generally rapid and follows first-order kinetics. The high capacity of enzymes like UGTs and SULTs ensures that elimination pathways are not easily saturated at typical exposure levels. The resulting water-soluble conjugates are readily cleared by the kidneys. The elimination rate can be characterized by an elimination rate constant, which can be determined by plotting the logarithm of the plasma concentration against time. unil.ch
| Kinetic Model | Description | Dependence on Concentration | Graphical Representation (Concentration vs. Time) |
| First-Order | A constant proportion of the compound is eliminated per unit time. derangedphysiology.com | Rate is proportional to concentration. unil.ch | Exponential decay unil.ch |
| Zero-Order | A constant amount of the compound is eliminated per unit time. derangedphysiology.com | Rate is independent of concentration. ditki.com | Linear decay ditki.com |
Comparative Metabolic Profiling Across Different Biological Species
The metabolism of xenobiotics can vary significantly between different species. nih.govnih.gov These differences can be both quantitative (the rate of metabolism) and qualitative (the types of metabolites formed). nih.gov Such variations are often due to differences in the expression and activity of metabolic enzymes like CYPs and Phase II transferases. nih.govnih.gov
For example, a study comparing the metabolism of methapyrilene (B1676370) in rats, mice, and hamsters found notable species-specific differences. nih.gov Mouse liver microsomes produced two novel metabolites not seen in the other species, while a didesmethyl metabolite was only detected in hamsters. nih.gov Similarly, the metabolism of N-methylformamide showed that mice metabolized the compound much more extensively than rats, which correlated with a higher susceptibility to its hepatotoxicity in mice. nih.gov
While direct comparative studies on this compound across multiple species are limited, it is expected that its metabolic profile would also exhibit species-specific variations. Factors such as the relative importance of sulfonation versus glucuronidation, or the specific SULT and UGT isoforms involved, are likely to differ. For instance, in histamine (B1213489) metabolism, the balance between methylation and oxidation varies between species and even between different tissues within the same species. sigmaaldrich.com Understanding these differences is crucial for extrapolating metabolic data from animal models to humans. tsinghua.edu.cn
| Species | Known Metabolic Differences (General Examples) | Potential Implication for this compound |
| Rat vs. Mouse | Mice metabolize N-methylformamide more extensively than rats. nih.gov | Potential for different rates of this compound clearance and metabolite formation. |
| Rat, Mouse, Hamster | Qualitative and quantitative differences in methapyrilene metabolism. nih.gov | Formation of unique or varying amounts of this compound conjugates. |
| General | Species differences in the expression and activity of UGT and SULT isoforms are common. nih.gov | The ratio of sulfated to glucuronidated metabolites of this compound could vary significantly. |
Molecular Interactions and Pharmacological Mechanisms in Vitro and Non Human Models
Receptor Binding and Ligand Activity
Interactions with Alpha-2 Adrenergic Receptors in Rodent Neural Tissues
N-methyltyraminium has been identified as an antagonist for alpha-2 adrenergic receptors. nih.gov In studies using mouse neural tissues, this compound demonstrated a dose-dependent ability to inhibit the binding of [3H]p-aminoclonidine, a known alpha-2 adrenoceptor agonist. nih.gov The inhibitory concentration (IC50) for this compound was determined to be 5.53 x 10-6 M. nih.gov While this confirms its antagonistic properties at this receptor, its binding affinity is notably weaker than that of the selective alpha-2 adrenoceptor antagonist RX821002, which has an IC50 of 1.07 x 10-8 M. nih.gov
Further in vivo experiments in mice supported these findings. This compound, administered intraperitoneally, dose-dependently inhibited hypermotility induced by scopolamine, an effect similar to that of RX821002. nih.gov This suggests that despite its lower affinity, this compound can exert a tangible antagonistic effect on alpha-2 adrenoceptors in a physiological context. nih.gov
-6-8Modulation of Trace Amine-Associated Receptors (TAARs)
This compound is recognized as an agonist for Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission and is expressed in key brain regions such as the ventral tegmental area, substantia nigra, and dorsal raphe nucleus. nih.govnih.gov This receptor is activated by a variety of endogenous trace amines and monoamine neurotransmitters. nih.gov The agonistic activity of compounds at TAAR1 is an area of significant interest for its potential to influence dopaminergic, serotonergic, and glutamatergic signaling. nih.govresearchgate.net While the specific binding kinetics of this compound at TAAR1 are a subject of ongoing research, its classification as a TAAR1 agonist places it within a group of compounds being investigated for their regulatory effects on monoamine systems. mdpi.comresearchgate.net
Neurotransmitter Release and Reuptake Modulation (e.g., Norepinephrine (B1679862) Release Enhancement)
This compound has been shown to influence the dynamics of norepinephrine, a key neurotransmitter in the sympathetic nervous system. cvpharmacology.combritannica.com It acts as a norepinephrine-releasing agent. cvpharmacology.comnih.govwikipedia.org The mechanism involves this compound being taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET). Once inside the neuron, it displaces norepinephrine from synaptic vesicles, leading to an increase in the concentration of norepinephrine in the synaptic cleft. cvpharmacology.comwikipedia.orgreactome.org This efflux of norepinephrine allows it to bind to adrenergic receptors on the postsynaptic neuron, propagating a signal. britannica.comnih.gov
Influence on Gastrointestinal Secretory Processes in Rodent Models (e.g., Gastrin Release)
In rodent models, the modulation of gastrin release is a complex process involving various neurotransmitters and signaling pathways. nih.govnih.gov Adrenergic stimulation, for instance, has been shown to mediate gastrin release in vitro from rat antral mucosal cells. nih.gov Specifically, beta-receptor activators stimulate gastrin release, while alpha-receptor activators are inhibitory. nih.gov Given this compound's interaction with adrenergic receptors, it is plausible that it could influence gastrin secretion, although direct studies on its specific effects in this context are not detailed in the provided information. The regulation of gastrin is also influenced by other factors such as somatostatin, which can modify both carbachol- and norepinephrine-mediated gastrin release. nih.govsemanticscholar.org
Modulation of Adipose Tissue Metabolism in Rodent Models (e.g., Lipolysis Inhibition)
Research in rodent models indicates that this compound can inhibit lipolysis in adipocytes. nih.gov This effect is not direct but is mediated through its interaction with amine oxidases. nih.gov As a substrate for monoamine oxidase (MAO), the oxidation of this compound generates hydrogen peroxide. nih.gov This hydrogen peroxide production is believed to be the key mediator of the antilipolytic effect, mimicking an insulin-like property. nih.gov In studies on rat adipocytes, tyramine (B21549), a closely related compound, did not affect basal lipolysis but dose-dependently counteracted the stimulation of lipolysis by agents like isoprenaline. nih.gov The antilipolytic responses to tyramine were found to be sensitive to wortmannin, suggesting an intersection with intracellular signaling pathways also used by insulin. nih.gov The sensitivity of adipocytes to lipolytic agents can also be influenced by the feeding state of the animal, with adipocytes from starved rats showing increased sensitivity. nih.govresearchgate.net
Antiviral Mechanisms of Halogenated this compound Derivatives in Cell-Based Assays (e.g., HIV-1 Entry, Reverse Transcription, Nuclear Import)
Halogenated derivatives of natural compounds, including those structurally related to this compound, have been investigated for their antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov While direct studies on halogenated this compound were not found, research on similar halogenated compounds provides insight into potential mechanisms. For example, halogenated gomisin J derivatives have been shown to be potent inhibitors of HIV-1 reverse transcriptase (RT) in vitro. nih.gov These non-nucleoside reverse transcriptase inhibitors (NNRTIs) act during the early phase of the HIV life cycle. nih.gov
In other studies, di-halogenated compounds derived from L-Tyrosine have demonstrated inhibitory activity against HIV-1. nih.gov In silico docking and molecular dynamics assays suggest that the antiviral activity of these compounds may be due to interactions with reverse transcriptase, viral protease, or the envelope glycoprotein (B1211001) gp120, which is crucial for viral entry. nih.gov Furthermore, small molecules designed to mimic dipeptides have been shown to target the HIV-1 capsid (CA) protein, which is essential for the assembly and maturation of the virus. mdpi.commdpi.com These findings suggest that halogenation of tyramine-like structures could yield compounds that interfere with multiple stages of the HIV-1 replication cycle, including entry, reverse transcription, and the function of structural proteins like the capsid. nih.govmdpi.commdpi.com
Compound Names
Structure Activity Relationship Sar Studies and Computational Chemistry
Theoretical Frameworks for SAR Analysis
The core principle of SAR is that the biological activity of a molecule is determined by its chemical structure. wm.edu SAR analysis involves systematically modifying parts of a molecule to identify which structural features are responsible for its biological effects. technologynetworks.com This process helps in understanding how properties relevant to activity are encoded within the chemical structure. technologynetworks.com
Qualitative SAR associates chemical substructures with a specific biological potential. technologynetworks.com For N-methyltyraminium, this involves comparing its activity to structurally similar compounds to deduce the importance of the phenol (B47542) group, the ethylamine (B1201723) side chain, and the N-methyl groups. For instance, studies on related compounds like tyramine (B21549) and octopamine (B1677172) can provide insights into the role of N-methylation and hydroxylation on receptor affinity and functional activity. google.com
Quantitative Structure-Activity Relationships (QSAR) Methodologies
QSAR provides a mathematical model that quantitatively links the structure of a chemical to its biological activity. sciencepublishinggroup.comnih.gov This approach is crucial for predicting the activity of new compounds and optimizing lead structures. nih.govmdpi.com The development of a QSAR model is an iterative process involving several key steps. mdpi.com
The general workflow for developing a QSAR model includes:
Selection of Compounds: Gathering a dataset of molecules with known biological activities. mdpi.com
Descriptor Calculation: Quantifying the structural and physicochemical properties of these molecules using molecular descriptors. mdpi.com
Model Building: Using statistical methods to establish a relationship between the descriptors and the biological activity. mdpi.com
Validation: Rigorously testing the model's predictive power. nih.gov
Molecular descriptors are numerical values that represent the physicochemical and structural properties of a molecule. researchgate.netnih.gov The selection of appropriate descriptors is a critical and challenging step in QSAR, as they must capture the molecular features responsible for the observed biological activity. sciencepublishinggroup.comacs.org Descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent.
For a molecule like this compound, a variety of descriptors would be relevant:
Constitutional Descriptors (1D): These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rotatable bonds. alvascience.com
Topological Descriptors (2D): These are derived from the 2D representation of the molecule and describe its connectivity and shape. researchgate.net Examples include connectivity indices and Zagreb indices. alvascience.comresearchgate.net
Geometrical Descriptors (3D): These are calculated from the 3D structure of the molecule and include information about its size and shape. alvascience.com
Quantum-Chemical Descriptors: Derived from quantum chemical calculations, these descriptors provide detailed information about the electronic properties of the molecule, such as dipole moment, HOMO/LUMO energies, and atomic charges. acs.orgscirp.org These are particularly useful for understanding reaction mechanisms and intermolecular interactions. acs.org
Below is a table of commonly used molecular descriptors in QSAR studies:
Once descriptors are calculated, a mathematical model is built to correlate them with biological activity. frontiersin.org This can be achieved through various statistical and machine learning techniques.
Multiple Linear Regression (MLR): A classical approach that assumes a linear relationship between descriptors and activity. mdpi.com
Partial Least Squares (PLS): A technique suitable for datasets with many, and often correlated, descriptors. nih.gov
Machine Learning (ML) Methods: Advanced algorithms like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships. scielo.brnih.gov
Model Validation is a crucial step to ensure the developed QSAR model is robust and has predictive power. nih.govuniroma1.it Key validation techniques include:
Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's stability and robustness. uniroma1.it A q² value greater than 0.5 is generally considered acceptable. uniroma1.it
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in model development. d-nb.info The coefficient of determination (R²) for the test set should typically be greater than 0.6. uniroma1.it
Y-Randomization: This test ensures the model is not a result of chance correlation by randomizing the biological activity data. uniroma1.it
The following table summarizes key statistical parameters for QSAR model validation:
Computational Modeling and Molecular Docking Simulations
Computational modeling, particularly molecular docking, is a powerful tool for predicting how a ligand like this compound interacts with a protein target at the atomic level. frontiersin.orgresearchgate.net
Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. frontiersin.orgbiorxiv.org This process involves two main components: a search algorithm to generate different ligand poses and a scoring function to rank them. researchgate.net
In silico studies have investigated the binding of hordenine (B123053) (this compound) to various protein targets. For example, molecular docking studies have shown that hordenine can bind to the active site of pyruvate (B1213749) dehydrogenase kinase 3 (PDK3), forming non-covalent interactions with key residues. nih.gov The binding affinity was calculated to be -7.1 kcal/mol. nih.gov Such studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. tandfonline.comnih.gov
All-atom molecular dynamics (MD) simulations can further refine docking predictions by accounting for the flexibility of both the ligand and the protein, providing a more realistic view of the binding process. nih.govmdpi.com
Understanding the energetic contributions to binding affinity is crucial for rational drug design. nih.gov The binding free energy (ΔG_bind) is determined by both enthalpic (ΔH) and entropic (ΔS) components. tandfonline.comnih.gov
Key energetic contributions include:
Hydrogen Bonds: These are significant contributors to binding affinity. tandfonline.com
Lipophilic (Hydrophobic) Interactions: The burial of nonpolar surfaces away from water contributes favorably to binding. tandfonline.com
Electrostatic Interactions: These arise from the charge distribution on the ligand and protein.
Van der Waals Interactions: These are short-range attractive forces.
Table of Mentioned Compounds
Impact of Targeted Structural Modifications on Biological Activity and Selectivity
The biological activity and receptor selectivity of this compound are significantly influenced by targeted structural modifications to its core phenethylamine (B48288) scaffold. Research into the structure-activity relationships (SAR) of this compound and its analogs has elucidated how alterations, particularly to the amine group and the phenolic hydroxyl group, dictate the compound's pharmacological profile.
Key modifications revolve around the degree of N-methylation on the terminal amine. The parent compound, tyramine, is a primary amine. The addition of a single methyl group yields the secondary amine N-methyltyramine, while the addition of a second methyl group results in the tertiary amine hordenine (N,N-dimethyltyramine). These seemingly minor additions have profound effects on the molecule's interaction with various receptors, most notably the human trace amine-associated receptor 1 (hTAAR1) and adrenergic receptors.
One of the most detailed examinations of these structural modifications focused on the agonistic activity at hTAAR1. A 2018 study systematically evaluated tyramine, β-phenylethylamine (PEA), and their N-methylated derivatives. jst.go.jp The findings demonstrated that N-methyltyramine (N-MeTA) functions as an agonist for hTAAR1. jst.go.jp The study utilized a reporter assay in HEK-293 cells expressing hTAAR1 to determine the potency (EC₅₀ values) of these compounds. jst.go.jp
The results indicated that the degree of N-methylation plays a crucial role in hTAAR1 activation. Both N-methyltyramine and its counterpart lacking the phenolic hydroxyl group, N-methyl-β-phenylethylamine (N-MePEA), showed clear agonistic activity. jst.go.jp
Table 1: Agonistic Activity of Tyramine/PEA Derivatives at hTAAR1
| Compound | Structure | EC₅₀ (µM) at hTAAR1 |
|---|---|---|
| Tyramine (TA) | ![]() | 0.89 |
| N-Methyltyramine (N-MeTA) | ![]() | 6.78 |
| Hordenine (N,N-diMeTA) | ![]() | 5.89 |
| β-Phenylethylamine (PEA) | ![]() | 0.31 |
| N-Methyl-β-phenylethylamine (N-MePEA) | ![]() | 1.18 |
| N,N-Dimethyl-β-phenylethylamine (N,N-diMePEA) | ![]() | 1.55 |
Data sourced from Nakano et al. (2018). jst.go.jp
Conversely, the activity of N-methyltyramine at adrenergic receptors demonstrates a different structure-activity relationship. While historically assumed to be an adrenergic agonist like structurally similar amines, research indicates that N-methyltyramine actually functions as an α-adrenoceptor antagonist. nih.gov Specifically, it has been shown to have an antagonistic effect on α2-adrenoceptors in mice. jst.go.jp This contrasts with other related compounds, highlighting the specificity conferred by the N-methyl and p-hydroxyl groups.
Further structural modifications, such as the complete methylation of the amine to form the quaternary ammonium (B1175870) compound N,N,N-trimethyltyramine (candicine), again alter the biological activity profile, reportedly conferring nicotine-like activity through action on acetylcholine (B1216132) receptors. researchgate.net The addition of bulkier or different functional groups to the nitrogen atom or the aromatic ring would be expected to further modify the compound's selectivity and potency, a common strategy in drug design to optimize interactions with a specific target binding site. nih.govoncodesign-services.com Computational studies, including molecular docking simulations, are instrumental in predicting how these structural changes will affect the binding orientation and intermolecular interactions with target proteins, thereby guiding the synthesis of more potent and selective analogs. nih.gov
Advanced Analytical Methodologies for N Methyltyraminium in Biological Matrices
Sample Preparation Techniques for Complex Biological Samples
The primary goal of sample preparation is to extract N-methyltyraminium from the biological matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. researchgate.net The choice of technique depends on the nature of the sample (e.g., liquid or solid) and the required level of sensitivity. chromatographyonline.comresearchgate.net
For solid or semi-solid samples like animal tissues, the first step is homogenization to disrupt the cellular structure and release the intracellular contents. metwarebio.com For trace-level analysis, this process must be optimized to ensure maximum recovery of this compound while minimizing its degradation.
Homogenization: Tissues are typically snap-frozen in liquid nitrogen to halt metabolic processes and make the tissue brittle. metwarebio.comucla.edu They can then be pulverized into a fine powder using a pre-cooled mortar and pestle or a mechanical cryo-pulverizer. ucla.edupacb.com This powder is then suspended in a carefully selected homogenization buffer. researchgate.netvanderbilt.edu The buffer often contains protease inhibitors to prevent enzymatic degradation of proteins and other biomolecules. vanderbilt.edu
Extraction: Following homogenization, this compound is extracted using a solvent system. Liquid-liquid extraction (LLE) is a common method. orientjchem.org Given the polar and basic nature of this compound, an acidified organic solvent, such as methanol (B129727) or acetonitrile (B52724), is often effective. The acidic conditions ensure that the amine group is protonated, increasing its polarity and solubility in the aqueous or methanolic phase, while many non-polar lipids are partitioned into an immiscible organic phase. orientjchem.org The process may involve vigorous vortexing followed by centrifugation to separate the liquid extract from solid debris. ucla.edu For some applications, re-extraction of the pellet can improve recovery rates. ucla.edu
Table 1: Common Homogenization and Extraction Methods for Biological Tissues This table is interactive. Users can sort the data by clicking on the column headers.
| Technique | Principle | Application for this compound Analysis | Key Considerations |
|---|---|---|---|
| Cryo-pulverization | Tissue is frozen in liquid nitrogen and mechanically ground into a fine powder. pacb.com | Initial step for solid tissues to ensure efficient extraction by increasing surface area. | Prevents enzymatic degradation; requires specialized equipment. pacb.com |
| Dounce Homogenization | Manual grinding of tissue in a glass tube with a tight-fitting pestle. vanderbilt.edu | Gentle homogenization suitable for soft tissues. | Labor-intensive; may be less efficient for tough, fibrous tissues. vanderbilt.edu |
| Ultrasonic Homogenization | High-frequency sound waves disrupt cell membranes. vanderbilt.edu | Effective for cell suspensions and soft tissues. | Can generate heat, potentially degrading the analyte if not performed on ice. vanderbilt.edu |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. orientjchem.org | Extraction from aqueous homogenates into an organic solvent, or vice-versa, by adjusting pH to modify the charge state of this compound. | Solvent choice and pH are critical for selective extraction. orientjchem.org |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. researchgate.net | A simple cleanup method for plasma or serum samples to remove high-abundance proteins before analysis. | May not remove all interferences; analyte can co-precipitate with proteins. researchgate.net |
After initial extraction, the sample extract often requires further purification to remove co-extracted matrix components that can interfere with detection. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering both cleanup and concentration. chromatographyonline.com
For this compound, which is a cationic molecule at physiological and acidic pH, a cation-exchange SPE sorbent is highly effective. The strategy involves the following steps:
Loading: The crude extract, with its pH adjusted to be at least 2 units below the pKa of the amine group to ensure it is positively charged, is passed through the SPE cartridge. This compound is retained on the negatively charged sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water, low-percentage methanol) to remove neutral and acidic impurities that are not retained.
Elution: this compound is eluted from the sorbent using a solvent that disrupts the ionic interaction. This is typically achieved with a solvent containing a high concentration of a competing base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) or by increasing the ionic strength.
This process effectively isolates this compound from many matrix interferences and allows for its concentration by eluting it in a small volume of solvent, thereby enhancing detection sensitivity. chromatographyonline.com
Separation and Detection Methods
Following sample preparation, advanced analytical techniques are employed to separate this compound from any remaining compounds and to detect and quantify it with high precision and accuracy.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for quantifying small molecules like this compound in complex biological matrices. researchgate.netjfda-online.com This hybrid technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of MS detection. chromatographyonline.comnih.gov
Chromatographic Separation: Reversed-phase (RP) HPLC is commonly used, where this compound is separated based on its hydrophobicity. americanpeptidesociety.org A C18 stationary phase is typical. The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with a small amount of formic acid to improve peak shape and promote ionization) and an organic solvent (like acetonitrile or methanol). chromatographyonline.com Alternatively, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. jfda-online.com
Mass Spectrometric Detection: After eluting from the HPLC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ion mode, this compound is detected as its protonated molecular ion [M+H]⁺. For quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. waters.com A specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and significantly reduces background noise, enabling precise quantification even at very low concentrations. jfda-online.com
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis This table is interactive. Users can sort the data by clicking on the column headers.
| Parameter | Setting | Purpose |
|---|---|---|
| HPLC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates this compound from other sample components based on hydrophobicity. americanpeptidesociety.org |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component; elutes analytes from the column. |
| Flow Rate | 0.3 mL/min | Controls the speed of separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged ions from the analyte for MS detection. jfda-online.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition. waters.com |
| Precursor Ion (Q1) | m/z 152.1 | The mass-to-charge ratio of the protonated this compound molecule ([M+H]⁺). nih.gov |
| Product Ion (Q3) | m/z 121.1 | A characteristic fragment ion used for quantification. nih.gov |
While LC-MS/MS is ideal for quantification, other spectroscopic techniques are invaluable for structural confirmation and identification.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure the mass of an ion with extremely high accuracy (typically <5 ppm). nih.gov This allows for the determination of the elemental formula of this compound ([C₉H₁₄NO]⁺) and its fragments, providing unambiguous identification and distinguishing it from other isobaric compounds (molecules with the same nominal mass). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating molecular structure. libretexts.org ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. msu.edu For this compound, a ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenol (B47542) ring, the two methylene (B1212753) groups of the ethyl side chain, and the N-methyl group. hmdb.ca Though less sensitive than MS, NMR is the gold standard for absolute structural confirmation. bovinedb.ca
Raman Spectroscopy: This technique provides information about molecular vibrations and can yield a highly specific "fingerprint" spectrum for a compound. nih.govscielo.br It can identify functional groups and is sensitive to the molecular structure. While its application for trace quantification in biological fluids is less common than LC-MS, it can be a powerful tool for identifying the compound in solid-state samples or at higher concentrations. horiba.com The Raman spectrum of this compound would feature characteristic bands for the aromatic ring, C-H stretching, and other structural motifs. nih.gov
Table 3: Spectroscopic Data for this compound Identification This table is interactive. Users can sort the data by clicking on the column headers.
| Technique | Data Type | Observed/Predicted Values for this compound | Reference |
|---|---|---|---|
| Mass Spectrometry (LC-MS) | Precursor Ion [M+H]⁺ | m/z 152 | nih.gov |
| Mass Spectrometry (LC-MS/MS) | Major Fragment Ions | m/z 121, 107, 91, 77 | nih.gov |
| ¹H NMR | Predicted Chemical Shifts (ppm) | Aromatic (δ ≈ 6.8-7.2), Ethyl CH₂ (δ ≈ 2.8-3.2), N-Methyl (δ ≈ 2.7) | hmdb.cabovinedb.ca |
| ¹³C NMR | Predicted Chemical Shifts (ppm) | Aromatic (δ ≈ 116-156), Ethyl CH₂ (δ ≈ 35, 53), N-Methyl (δ ≈ 34) | nih.govbovinedb.ca |
Electroanalytical methods offer an alternative approach for detecting this compound, leveraging its electroactive properties. azolifesciences.comwikipedia.org The phenolic hydroxyl group on the aromatic ring of this compound can be electrochemically oxidized.
Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) measure the current response as a function of an applied potential. mdpi.com These methods can be highly sensitive, especially when used with chemically modified electrodes. mdpi.com For instance, an electrode surface can be modified with materials that selectively bind or preconcentrate this compound, or that catalyze its oxidation, thereby enhancing the signal and improving the limit of detection. mdpi.com While challenges with selectivity in complex matrices like blood plasma exist, electroanalytical sensors offer the potential for developing low-cost, portable, and rapid detection systems. mdpi.comnih.gov
Method Validation and Quality Control in Bioanalytical Chemistry
The reliability and accuracy of bioanalytical data are paramount in scientific research and regulatory submissions. nih.govajpsonline.com To ensure the integrity of results for the quantification of this compound in biological matrices, a comprehensive method validation process is essential. ajpsonline.comeuropa.eu This process demonstrates that an analytical method is suitable for its intended purpose. europa.euresearchgate.net
Key parameters evaluated during method validation include selectivity, specificity, accuracy, precision, linearity, range, and stability. nih.govsimbecorion.com Selectivity ensures that the method can differentiate this compound from other compounds in the sample, while specificity confirms the absence of interference from matrix components. researchgate.net Accuracy refers to how close the measured value is to the true value, and precision measures the reproducibility of the results. researchgate.net Linearity establishes the concentration range over which the method provides a proportional response, and stability studies assess the analyte's integrity under various storage and processing conditions. nih.govresearchgate.net
Table 1: Key Elements for Establishing Metrological Traceability
| Element | Description |
|---|---|
| Unbroken Calibration Chain | A documented sequence of calibrations linking the measurement result to a national or international standard. bipm.orgnist.gov |
| Documented Uncertainty | A quantitative estimation of the doubt associated with the measurement result, considering all potential sources of error. nist.govnist.gov |
| Documented Procedure | A detailed, written protocol for the measurement process. bipm.org |
| Technical Competence | Demonstrated ability of the laboratory to perform the measurement correctly. bipm.org |
| Traceability to SI | Relating the measurement to the International System of Units (SI). bipm.orgnac-us.org |
| Calibration Intervals | A defined frequency for recalibrating measurement instruments and standards. bipm.org |
Uncertainty estimation is an integral part of metrological traceability. nist.gov It involves identifying all potential sources of uncertainty in the analytical procedure, quantifying their individual contributions, and combining them to calculate the total measurement uncertainty. ecva.net From a frequentist perspective, predictive variance can be broken down into error variance (aleatoric uncertainty) and estimation variance (epistemic uncertainty). ecva.netneuralconcept.com
Internal quality control (IQC) involves a set of procedures used by a laboratory to continuously monitor the performance of its analytical processes. oiv.intiacld.com This is crucial for ensuring that the data generated for this compound quantification are reliable enough to be released. oiv.int A key component of IQC is the routine analysis of quality control (QC) samples alongside the actual study samples. futurelearn.com These QC samples are typically prepared by pooling aliquots of the biological matrix under investigation to represent the study samples. futurelearn.com
Table 2: Common Internal Quality Control Practices
| Practice | Description |
|---|---|
| Control Charts | Graphical tools, such as Shewhart or Levey-Jennings charts, used to monitor the precision and accuracy of an assay over time. nih.govnordtest.info |
| Blank Samples | Samples prepared without the analyte to check for contamination or interference. nih.gov |
| Duplicate Analysis | Analyzing a subset of samples in duplicate to monitor precision. oiv.int |
| Spiking and Recovery | Adding a known amount of the analyte to a sample to assess the accuracy of the method. oiv.int |
Proficiency testing (PT), also known as external quality assessment (EQA), provides an objective evaluation of a laboratory's performance by comparing its results with those of other laboratories. eurachem.orglgcstandards.com Participation in PT schemes is a requirement for laboratory accreditation under standards like ISO/IEC 17025. eurachem.org It serves as an independent verification of a laboratory's competence and the effectiveness of its internal quality control system. oiv.inteurachem.org In a typical PT scheme, a provider distributes homogeneous and stable test items to participating laboratories for analysis. eurachem.org The performance of each laboratory is then evaluated based on the comparison of their results to the assigned values. nml.gov.ph
Emerging Technologies and Challenges in Bioanalytical Detection
The field of bioanalysis is continually evolving, with new technologies offering enhanced sensitivity, specificity, and throughput for the detection of compounds like this compound. researchgate.net However, these advancements also present new challenges that need to be addressed.
Emerging technologies with potential applications in this compound analysis include advancements in liquid chromatography-mass spectrometry (LC-MS), such as high-resolution mass spectrometry (HRMS), and the integration of artificial intelligence (AI) and machine learning (ML) for data analysis and method development. researchgate.netaustinpublishinggroup.com These technologies can provide more detailed structural information and improve the detection of low-abundance analytes in complex biological matrices. americanlaboratory.com Other emerging areas include novel sample preparation techniques and miniaturization of analytical systems. researchgate.net
Despite these technological advancements, several challenges remain in the bioanalytical detection of this compound. These can include:
Matrix Effects: The complex nature of biological matrices can interfere with the analysis, leading to inaccurate results. researchgate.netamericanlaboratory.com
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. bioanalysis-zone.com
Method Revalidation: Transitioning an analytical method across different species or from healthy to diseased subjects can present significant challenges due to differences in metabolism and matrix composition. drugdiscoverytrends.com
Regulatory Compliance: Keeping up with evolving regulatory guidelines for bioanalytical method validation can be demanding. drugdiscoverytrends.com
Overcoming these challenges requires a thorough understanding of the analyte's properties, careful method development and validation, and the implementation of robust quality control measures. simbecorion.combioanalysis-zone.com
Future Directions in N Methyltyraminium Research
Unraveling Novel Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of N-methyltyraminium occurs via the N-methylation of tyramine (B21549), a process catalyzed by tyramine N-methyltransferase in plants. wikipedia.org This pathway is a precursor to the formation of hordenine (B123053) (N,N-dimethyltyramine), where N-methyltyramine is an intermediate. wikipedia.orgresearchgate.net However, the complete enzymatic and regulatory landscape governing its production remains partially uncharted.
Future research must focus on identifying novel or alternative enzymes involved in this pathway. While tyramine N-methyltransferase is a known player, the existence of other enzymes with overlapping or specific functions in different plant species or under varying environmental conditions cannot be discounted. Advanced genomic and transcriptomic analyses of this compound-producing organisms, such as barley (Hordeum vulgare) and various cacti, will be instrumental. researchgate.net
Furthermore, the regulatory mechanisms that control the expression and activity of these biosynthetic enzymes are a critical area for exploration. Studies on other plant alkaloids have revealed complex regulatory networks involving transcription factors from families such as bHLH, WRKY, and MYB, which control the expression of pathway genes in response to developmental cues and environmental stress. mdpi.comfrontiersin.org Identifying the specific transcription factors that bind to the promoter regions of this compound biosynthetic genes will elucidate how its production is controlled. This could be achieved through techniques like yeast one-hybrid screens and chromatin immunoprecipitation (ChIP) sequencing. Understanding these regulatory switches is key to manipulating the production of this compound in plants or engineered microbial systems.
Table 1: Key Research Objectives in this compound Biosynthesis
| Research Objective | Key Methodologies | Potential Outcomes |
| Discovery of Novel Biosynthetic Enzymes | Comparative Genomics, Transcriptome Analysis, Protein Purification | Identification of new catalysts, understanding of pathway evolution. |
| Elucidation of Regulatory Networks | Yeast One-Hybrid (Y1H), ChIP-Seq, Gene Co-expression Network Analysis | Identification of key transcription factors, understanding of environmental and developmental control. |
| Characterization of Enzyme Kinetics and Structure | Recombinant Protein Expression, X-ray Crystallography | Insight into catalytic mechanisms, substrate specificity, and potential for enzyme engineering. |
Comprehensive Characterization of Receptor Subtype Selectivity and Downstream Signaling
This compound exerts its biological effects by interacting with various receptors. It is known to be an antagonist at α-adrenergic receptors. nih.gov As a trace amine, it is also a ligand for Trace Amine-Associated Receptors (TAARs), particularly TAAR1, which responds to tyramine and other phenethylamines. frontiersin.orgnih.gov The future of research in this area lies in a more granular characterization of its binding affinities and functional selectivity across a wider range of receptor subtypes.
Detailed binding assays are required to quantify the dissociation constant (Ki) and IC50 values of this compound for all adrenergic receptor subtypes (α1, α2, β1, β2, β3) and the full panel of functional human TAARs (TAAR1, TAAR2, TAAR5, TAAR6, TAAR8, TAAR9). mdpi.comwikipedia.orgnih.gov Such studies will reveal the precise selectivity profile of the compound, indicating which receptors it preferentially targets.
Beyond simple binding, investigating the downstream signaling pathways activated by this compound at each receptor is crucial. Adrenergic receptor signaling is complex, involving not only the canonical Gs-protein/cAMP/PKA pathway but also Gq- and Gi-protein coupling and β-arrestin-mediated pathways that can activate cascades like PI3K/Akt and ERK/MAPK. mdpi.complos.orgmdpi.com Similarly, TAAR1 signaling involves both G-protein dependent cAMP accumulation and G-protein independent β-arrestin2 pathways. frontiersin.org Future studies should employ cell-based assays to dissect which of these pathways are modulated by this compound at specific receptors, a phenomenon known as biased agonism or functional selectivity. cdnsciencepub.com This will provide a more nuanced understanding of its pharmacological effects, moving beyond a simple agonist/antagonist classification.
Table 2: Investigating this compound's Receptor Interactions
| Aspect | Receptors of Interest | Key Experimental Approaches |
| Binding Affinity | Adrenergic (α1, α2, β1, β2, β3), TAARs (1, 2, 5, 6, 8, 9) | Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Functional Activity | Adrenergic and TAAR subtypes | cAMP accumulation assays, Calcium flux assays, Reporter gene assays |
| Downstream Signaling | Adrenergic and TAAR subtypes | Western Blot for phosphorylated kinases (ERK, Akt, PKA), β-arrestin recruitment assays |
Development of Predictive In Silico Models for Complex Biological Activities
Computational, or in silico, methods offer a powerful, cost-effective, and rapid approach to predict the biological activities of compounds like this compound and its derivatives. beilstein-journals.org Future research should focus on developing and validating robust predictive models for this class of molecules.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique. nih.govresearchgate.net By creating mathematical models that correlate the structural or physicochemical properties of a series of phenethylamines with their biological activity (e.g., receptor binding affinity), QSAR can predict the activity of novel, unsynthesized derivatives. mdpi.combeilstein-journals.org Developing a global QSAR model for this compound and related compounds would accelerate the discovery of molecules with enhanced potency or selectivity.
Molecular docking simulations provide another avenue for in silico analysis. mdpi.comresearchgate.netnih.govnih.gov These methods predict how a ligand like this compound fits into the three-dimensional structure of a target receptor's binding pocket. As more high-resolution crystal structures of adrenergic and trace amine receptors become available, docking studies can be used to visualize binding modes, identify key amino acid interactions, and explain observed receptor subtype selectivity. This structural insight can guide the rational design of new compounds with tailored pharmacological profiles.
Exploration of Physiological Roles in Understudied Non-Human Organisms
While some effects of this compound have been noted in mammals, its physiological and ecological roles in a vast array of other organisms are largely unknown. Future research should extend beyond standard laboratory models to explore its function in ecologically diverse and understudied species.
In invertebrates, particularly insects, tyramine and its derivatives (like octopamine) function as key neurotransmitters and neuromodulators, regulating processes from behavior to muscle contraction. researchgate.net Investigating the specific effects of this compound on insect tyramine receptors could reveal novel bio-pesticidal activities or provide insight into insect physiology. frontiersin.org Its presence in various plant species suggests a role in plant defense. Studies have indicated that N-methylated tyramine derivatives in citrus plants may be part of a defense strategy against biotic stress. researchgate.netscience.gov Further research could explore its effectiveness as an antifungal agent or an herbivore deterrent, clarifying its ecological significance. researchgate.net The compound has also been identified in marine invertebrates, opening a new and completely unexplored area of research into its function in marine ecosystems.
Integration with Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of this compound, future research must move towards a systems biology approach, integrating data from multiple "omics" platforms. nih.gov This involves the simultaneous analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system. researchgate.netpnas.org
By combining transcriptomics and metabolomics in this compound-producing plants, researchers can correlate the expression of specific genes (like those for biosynthetic enzymes and transcription factors) with the accumulation of the compound and its precursors. mdpi.comsciety.orgresearchgate.netthieme-connect.com This integrated analysis can validate gene function and reveal novel regulatory interactions within the biosynthetic pathway. nih.govnews-medical.netcreative-proteomics.commdpi.com
This multi-omics strategy can also be applied to understand the compound's effects on target organisms. For instance, treating a cell line or model organism with this compound and subsequently analyzing changes across the transcriptome, proteome, and metabolome can reveal the full spectrum of cellular pathways it perturbs. This approach provides an unbiased, system-wide view of its biological impact, moving beyond the study of a single receptor or pathway and offering a deeper, more integrated understanding of its function. annualreviews.org
Q & A
Q. How should interdisciplinary teams allocate tasks for complex studies on this compound mechanisms?
- Methodological Answer : Define roles (synthesis, bioassay, computational modeling) based on expertise. Use project management tools (e.g., Gantt charts) to track milestones. Hold cross-disciplinary review meetings to integrate findings and address methodological gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






